molecular formula C6H11F3N2 B1390548 2-Methyl-5-(trifluoromethyl)piperazine CAS No. 1186195-52-7

2-Methyl-5-(trifluoromethyl)piperazine

Cat. No.: B1390548
CAS No.: 1186195-52-7
M. Wt: 168.16 g/mol
InChI Key: XXGGQLZIMGIVTM-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)piperazine (CAS 1186195-52-7) is a chemical compound featuring a piperazine skeleton substituted with a methyl group and a trifluoromethyl group. The piperazine core is a privileged structure in medicinal chemistry and drug discovery, known for improving the pharmacokinetic properties of drug candidates by enhancing water solubility and bioavailability . While the specific biological activity and research applications for this particular isomer are not extensively detailed in the available scientific literature, its structure positions it as a valuable building block for chemical synthesis and pharmaceutical research. Piperazine derivatives, in general, are investigated for a wide spectrum of biological activities, including potential antitumor, antibacterial, and anti-inflammatory effects . Researchers may utilize this compound as a key intermediate to develop novel molecules for various therapeutic areas. The presence of the trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals, often used to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This product is intended for research and development use only in laboratory settings. It is strictly not for medicinal, household, or personal use, nor for human or veterinary diagnosis or therapy. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c1-4-2-11-5(3-10-4)6(7,8)9/h4-5,10-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGGQLZIMGIVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)piperazine typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of 2-methoxy-5-(trifluoromethyl)phenyl isocyanate with aniline to form an intermediate urea, which is then subjected to Heck coupling with methyl acrylate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of palladium-catalyzed Buchwald-Hartwig coupling, Cu-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution on electron-deficient arenes are some of the methods employed .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-(trifluoromethyl)piperazine is primarily explored for its potential in drug development. Its applications include:

  • Neurological Disorders: The compound has shown promise as a precursor for pharmaceuticals targeting conditions such as anxiety and depression by modulating neurotransmitter systems, particularly the GABA receptor.
  • Antimicrobial Activity: Studies indicate that it exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Cancer Research: Its derivatives are being evaluated for their efficacy against various cancer types, leveraging its ability to interact with specific cellular pathways .

Biological Studies

Research has highlighted several biological activities associated with this compound:

  • Receptor Modulation: The compound acts as a modulator for chemokine receptors, particularly CXCR3, which is implicated in autoimmune diseases and inflammatory responses. This modulation can potentially lead to therapeutic applications in treating conditions like rheumatoid arthritis and multiple sclerosis .
  • Interaction Studies: Binding affinity studies have demonstrated that the trifluoromethyl group enhances interactions with biological targets compared to non-fluorinated analogs, indicating its significance in drug design.

Industrial Applications

This compound is also utilized in various industrial contexts:

  • Agrochemicals: Its derivatives are explored for use in developing pesticides and herbicides due to their effective biological activity against pests.
  • Chemical Manufacturing: The compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and other chemical products.

Case Studies

  • Neurological Drug Development: A study investigated the effects of derivatives of this compound on GABA receptor modulation. Results indicated significant anxiolytic effects in animal models, suggesting potential for developing new treatments for anxiety disorders .
  • Antimicrobial Research: A series of experiments demonstrated that derivatives exhibited significant activity against specific bacterial strains, supporting their potential use as novel antibiotics.
  • CXCR3 Modulation: Research focusing on CXCR3 receptor modulators highlighted the effectiveness of this compound in reducing inflammation in experimental autoimmune encephalomyelitis models, suggesting therapeutic benefits for multiple sclerosis patients .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. It is known to affect neurotransmitter systems by modulating receptor activity, particularly the gamma-aminobutyric acid (GABA) receptor. This modulation leads to various physiological effects, including neuromuscular relaxation and potential therapeutic benefits in treating neurological disorders .

Comparison with Similar Compounds

Table 1: Receptor Affinities of Selected Trifluoromethyl-Piperazines

Compound Receptor Target Key Finding Reference
m-Trifluoromethylphenylpiperazine 5-HT2/Alpha Low 5-HT2 selectivity; antihypertensive
1-[3-(Trifluoromethyl)phenyl]-piperazine 5-HT1B Bell-shaped antinociceptive response
[4-(Trifluoromethyl)benzyl]piperazine None specified High anticancer potency (e.g., compound 23)

Antinociceptive Effects

  • 5-HT1B Agonists: 1-[3-(Trifluoromethyl)phenyl]-piperazine () shows antinociceptive effects at 25 µg intrathecal, but higher doses (>50 µg) induce spontaneous tail-flicks, suggesting a narrow therapeutic window. Non-CF₃ analogs like (+)-hydroxy-2-(di-N-propylamino)tetralin (5-HT1A agonist) exhibit similar bell-shaped efficacy but with lower potency .

Antimicrobial and Anticancer Activity

  • Antimicrobial : Piperazine derivatives with trifluoromethyl groups, such as [4-(trifluoromethyl)benzyl]piperazine (compound 23, ), show >60% growth inhibition in colon, CNS, and breast cancer cells. However, 2-methyl-5-(trifluoromethyl)piperazine analogs (e.g., benzoxazole derivatives in ) lack significant antimicrobial activity, highlighting substituent position dependence .
  • Antimalarial : Calxinin, a 1-(4-(trifluoromethyl)benzyl)piperazine derivative, disrupts Plasmodium falciparum Ca²⁺ homeostasis, demonstrating the role of CF₃ in enhancing lipophilicity and target engagement .

Neuropharmacological Activity

  • Cholinesterase Inhibition : Trifluoromethyl substitution on benzyl-piperazine derivatives () enhances butyrylcholinesterase (BChE) inhibition (IC₅₀: 1.419 µM), outperforming methyl or hydrogen substituents .

Chemical Properties and Substituent Effects

  • Solubility: Introducing trifluoromethyl groups improves solubility compared to non-polar substituents (e.g., methyl or chlorine), as seen in heterocyclic aurone derivatives () .
  • Metabolic Stability : The CF₃ group in 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine () contributes to prolonged half-life and synergistic FLT3 inhibition in leukemia cells .
  • Tautomerism : Trifluoroacetoacetyl-piperazine derivatives () favor lactamic tautomers in solution, influencing binding conformations .

Biological Activity

2-Methyl-5-(trifluoromethyl)piperazine is a chemical compound belonging to the piperazine family, recognized for its potential biological activities. This compound features a trifluoromethyl group and a methyl group attached to the piperazine ring, which enhances its chemical properties and biological interactions. Research indicates that it has applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various diseases, including neurological disorders and cancer.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C6H10F3N\text{C}_6\text{H}_{10}\text{F}_3\text{N}

This compound exhibits unique properties due to the presence of the trifluoromethyl group, which contributes to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It modulates the activity of gamma-aminobutyric acid (GABA) receptors, leading to neuromuscular relaxation and potential therapeutic benefits for neurological disorders. Additionally, it has been identified as a CXCR3 receptor modulator, indicating its role in inflammatory and autoimmune conditions .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures exhibited significant growth inhibition in various cancer cell lines:

Cancer Type Cell Line Growth Inhibition (%)
Colon CancerKM12-84.40
CNS CancerSF-539-80.00
MelanomaSK-MEL-5-98.17
Breast CancerMDA-MB-231-86.10

These findings indicate that modifications to the piperazine structure can enhance anticancer efficacy, making it a promising candidate for further development .

Case Studies

  • Anticancer Evaluation : A study evaluated several piperazine derivatives, including those based on this compound, revealing that some derivatives exhibited an IC50 value of 1.00 μM against breast cancer cells (MDA-MB-46). This suggests that these compounds could be developed into effective anticancer therapies .
  • Neurological Applications : The compound's modulation of GABA receptors indicates its potential use in treating conditions like anxiety and epilepsy. Studies have shown that similar piperazine derivatives can lead to significant reductions in neuronal excitability, providing a basis for their therapeutic application in neurological disorders .

Future Directions

The ongoing research into this compound emphasizes its versatility as a building block for synthesizing more complex molecules with enhanced biological activities. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Exploring how variations in the piperazine structure affect biological activity.
  • Clinical Trials : Investigating the efficacy and safety profile of this compound in clinical settings.
  • Combination Therapies : Assessing the potential of using this compound alongside existing therapies to improve treatment outcomes for cancer and neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the trifluoromethyl group to the piperazine scaffold?

  • The trifluoromethyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, using 3-chloro-5-(trifluoromethyl)pyridine as a precursor, piperazine derivatives can be synthesized through SNAr (nucleophilic aromatic substitution) under anhydrous conditions with catalysts like TBTU/HOBt and NEt₃ in DMF . Optimization of reaction time (12–16 hours) and stoichiometric ratios (e.g., 1:1.1 for amine:acid) is critical for yield improvement. Post-synthesis purification often involves column chromatography with toluene:acetone (95:5 v/v) as eluents .

Q. How can structural characterization of 2-Methyl-5-(trifluoromethyl)piperazine derivatives be rigorously validated?

  • Multimodal analytical techniques are essential:

  • IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹).
  • ¹H/¹³C NMR confirms regiochemistry and substitution patterns, with trifluoromethyl groups causing deshielding in adjacent protons.
  • GC-MS/HPLC ensures purity (>98%) and detects byproducts .
  • Melting point analysis cross-references with literature values for consistency .

Q. What preliminary assays are recommended for evaluating biological activity?

  • In vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines to assess IC₅₀ values.
  • Enzyme inhibition studies (e.g., human carbonic anhydrase I/II) using fluorometric or colorimetric assays to quantify inhibition constants (Ki) .
  • Receptor binding assays (e.g., 5-HT1/5-HT2 serotonin receptors) with radioligand displacement to determine selectivity ratios .

Advanced Research Questions

Q. How do substituent modifications on the piperazine core influence target potency and pharmacokinetics?

  • Case Study : Replacing the piperazine nitrogen with a thiourea group or introducing a methylene/carbonyl spacer between the core and trifluoromethylphenyl ring enhances target binding (e.g., phosphoglycerate dehydrogenase inhibition) by improving steric compatibility and hydrogen-bonding interactions. However, excessive hydrophobicity from trifluoromethyl groups may reduce aqueous solubility, necessitating logP optimization .
  • Methodology : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and ADME assays (e.g., Caco-2 permeability) to assess bioavailability .

Q. What mechanistic insights explain the metabolic inactivation of piperazine derivatives by cytochrome P450 enzymes?

  • Example : 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP) inactivates CYP2D6 via mechanism-based adduction. The imidazole ethyl substituent undergoes dehydrogenation to form a reactive methide intermediate, which covalently binds to the apoprotein (mass shift +353 Da). This is confirmed by NADPH-dependent pseudo-first-order kinetics (kinact = 0.09 min⁻¹, t₁/₂ = 7.7 min) and trapping studies with N-acetyl cysteine .
  • Experimental Design :

  • Preincubate EMTPP with CYP2D6 and NADPH.
  • Monitor activity loss (dextromethorphan O-demethylase assay) and CO binding.
  • Characterize adducts via LC-MS/MS and NMR .

Q. How can contradictory data on substituent effects across studies be resolved?

  • Case Example : While 2-methoxyphenylpiperazine derivatives show 100-fold selectivity for 5-HT1 over 5-HT2 receptors, trifluoromethyl-substituted analogs (e.g., TFMPP) exhibit broader activity. This discrepancy arises from trifluoromethyl’s electron-withdrawing properties altering receptor binding pocket interactions .
  • Resolution Strategy :

  • Perform molecular docking (e.g., AutoDock Vina) to map electrostatic and hydrophobic interactions.
  • Validate with mutagenesis studies (e.g., alanine scanning of 5-HT1 receptor residues) .

Q. What computational approaches predict the solubility and stability of this compound in aqueous systems?

  • Thermodynamic Modeling : The electrolyte equation of state (EoS) predicts CO₂ solubility in piperazine solutions with <16% deviation. Parameters include ionic strength (up to 4 molal piperazine), temperature (313–393 K), and pressure (up to 9.6 MPa) .
  • MD Simulations : Calculate Hildebrand solubility parameters to optimize co-solvent systems (e.g., DMSO:water mixtures) .

Methodological Best Practices

  • Synthetic Optimization : Screen solvents (e.g., 1,4-dioxane vs. THF) and catalysts (e.g., CuSO₄/Na ascorbate for click chemistry) to enhance reaction efficiency .
  • Data Validation : Cross-reference experimental results with NIST Standard Reference Data (e.g., GC retention indices) to minimize analytical biases .
  • Safety Protocols : Adhere to OSHA HCS guidelines for handling corrosive intermediates (e.g., skin/eye protection, neutralization protocols) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-5-(trifluoromethyl)piperazine
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